molecular formula C19H16N4O6S B2701104 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide CAS No. 941870-62-8

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide

Cat. No.: B2701104
CAS No.: 941870-62-8
M. Wt: 428.42
InChI Key: ARAZJIBSERPCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-{(furan-2-yl)methylsulfamoyl}benzamide is a synthetic 1,3,4-oxadiazole derivative featuring a benzamide core substituted with a sulfamoyl group and a furan-containing oxadiazole moiety. Its structure combines a 1,3,4-oxadiazole ring (known for metabolic stability and hydrogen-bonding capacity) with dual furan substituents, which may enhance π-π stacking interactions and solubility .

Properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O6S/c1-23(12-14-4-2-10-27-14)30(25,26)15-8-6-13(7-9-15)17(24)20-19-22-21-18(29-19)16-5-3-11-28-16/h2-11H,12H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAZJIBSERPCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by the formation of the benzamide moiety through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced products.

    Substitution: The benzamide moiety can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing oxadiazole and furan rings exhibit a range of biological activities:

Antimicrobial Activity

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-{(furan-2-yl)methylsulfamoyl}benzamide has been evaluated for its antimicrobial properties. Studies have shown that derivatives with oxadiazole rings can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated significant activity against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. In vitro studies have shown that similar oxadiazole derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth. For example, a series of furan-based oxadiazoles were synthesized and evaluated for their anticancer properties, showing promising results against various cancer types .

Enzyme Inhibition

The mechanism of action for many oxadiazole derivatives includes enzyme inhibition. For instance, some studies have reported that these compounds can inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells .

Case Study 1: Antitubercular Activity

A study focused on related oxadiazole compounds demonstrated their effectiveness as antitubercular agents by inhibiting the enoyl-acyl carrier protein reductase enzyme in Mycobacterium tuberculosis. The synthesized compounds showed minimum inhibitory concentrations comparable to standard treatments like isoniazid .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives similar to N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-{(furan-2-yl)methylsulfamoyl}benzamide exhibited broad-spectrum antimicrobial activity. In vivo studies indicated a significant reduction in bacterial load in infected models .

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Oxadiazole Substituents : The furan-2-yl group in the target compound may enhance aromatic interactions compared to LMM5’s methoxyphenyl or ZINC2723449’s fluorophenyl .

Pharmacological and Physicochemical Comparisons

Antifungal Activity

LMM11, a structural analog, demonstrated potent antifungal activity against Candida albicans (IC₅₀: 0.5 µg/mL), attributed to thioredoxin reductase inhibition . The target compound’s furan-methyl sulfamoyl group could modulate enzyme affinity, though experimental data are lacking.

Computational Predictions

Density-functional theory (DFT) studies (e.g., B3LYP functional ) could predict electronic properties such as HOMO-LUMO gaps or charge distribution. For instance:

  • The furan rings in the target compound may lower the LUMO energy, enhancing electrophilic reactivity.
  • Sulfamoyl groups contribute to hydrogen-bond donor capacity, critical for enzyme inhibition.

Biological Activity

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-{(furan-2-yl)methylsulfamoyl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms. The structural formula can be summarized as follows:

Property Value
Molecular Formula C15_{15}H14_{14}N4_{4}O3_{3}S
Molecular Weight 342.36 g/mol
IUPAC Name N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-{(furan-2-yl)methylsulfamoyl}benzamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole moiety is known for its capacity to modulate enzyme activity, while the furan rings may facilitate interactions with proteins or nucleic acids.

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, potentially affecting pathways involved in cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds with similar structures exhibit antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antimicrobial Activity

Research has indicated that compounds containing furan and oxadiazole moieties often demonstrate significant antibacterial activity. For instance:

  • A study found that derivatives of furan-based oxadiazoles exhibited potent activity against Mycobacterium tuberculosis cell lines .
  • Another investigation showed that furan derivatives could effectively inhibit the growth of both gram-positive and gram-negative bacteria .

Cytotoxicity and Anticancer Potential

The compound's potential as an anticancer agent is also being explored. Some studies have reported that similar compounds can induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting key signaling pathways associated with cell survival .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A group of researchers synthesized several furan-containing oxadiazoles and tested their efficacy against Staphylococcus aureus. The results indicated that certain derivatives were more effective than standard antibiotics like streptomycin .
  • Cytotoxicity Evaluation :
    • In a comparative study assessing the cytotoxic effects of various oxadiazole derivatives on cancer cell lines, it was found that modifications to the furan ring significantly influenced the degree of cytotoxicity observed .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-{(furan-2-yl)methylsulfamoyl}benzamide?

  • Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate (e.g., using cyanogen bromide in methanol) .
  • Step 2 : Sulfamoylation of the benzamide core using (furan-2-yl)methylsulfamoyl chloride under basic conditions (e.g., NaH in THF) .
  • Step 3 : Coupling reactions (e.g., amide bond formation) between the oxadiazole and sulfamoylbenzamide moieties, often employing carbodiimide-based coupling agents like EDC/HOBt .
  • Key Reagents : Cyanogen bromide, sodium hydride, and THF are critical for intermediate stability and reactivity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer : Use a combination of spectroscopic and analytical methods:

  • NMR : 1H^1H and 13C^{13}C NMR to verify proton environments (e.g., furan protons at δ 6.3–7.4 ppm, oxadiazole carbons at δ 160–165 ppm) .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretch at ~1350 cm1^{-1}) and oxadiazole (C=N stretch at ~1600 cm1^{-1}) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated for C22_{22}H19_{19}N4_{4}O6_{6}S: 491.11 g/mol) .
  • X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly for the oxadiazole and sulfamoyl groups .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Answer : Begin with in vitro screening:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .
  • Enzyme Inhibition : Target-specific assays (e.g., COX-2 for anti-inflammatory activity) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfamoylation step in the synthesis?

  • Answer : Key factors include:

  • Solvent Selection : Use anhydrous THF or DMF to minimize hydrolysis of the sulfamoyl chloride intermediate .
  • Base Compatibility : Replace NaH with milder bases (e.g., triethylamine) if side reactions (e.g., furan ring opening) occur .
  • Temperature Control : Maintain 0–5°C during sulfamoyl chloride addition to prevent thermal degradation .
  • Catalyst Use : Add catalytic DMAP to enhance coupling efficiency .

Q. What computational methods are suitable for predicting SAR (Structure-Activity Relationships) for this compound?

  • Answer :

  • Molecular Docking : Simulate binding poses with target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina or Schrödinger .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituents on the oxadiazole ring .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with sulfamoyl groups) .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC50_{50} values across labs)?

  • Answer :

  • Standardize Assay Protocols : Adhere to CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and incubation conditions .
  • Validate Purity : Re-characterize the compound via HPLC (≥95% purity) to rule out impurities affecting results .
  • Cross-Lab Replication : Collaborate with independent labs to verify activity trends .
  • Meta-Analysis : Pool data from multiple studies to identify statistically significant trends (e.g., using R or GraphPad Prism) .

Q. What strategies can improve the compound’s bioavailability for in vivo studies?

  • Answer :

  • Prodrug Design : Modify sulfamoyl or benzamide groups with hydrolyzable esters to enhance solubility .
  • Nanocarrier Systems : Encapsulate the compound in liposomes or PLGA nanoparticles to improve plasma half-life .
  • LogP Optimization : Introduce hydrophilic substituents (e.g., -OH or -NH2_2) on the furan rings to reduce LogP values (target: 1–3) .

Methodological Tables

Table 1 : Representative Synthetic Yields for Key Intermediates

IntermediateReaction StepYield (%)Key ConditionsReference
Oxadiazole-amineCyclization with BrCN75–80MeOH, 0°C, 12 h
SulfamoylbenzamideSulfamoylation60–65NaH/THF, rt, 6 h
Final CouplingEDC/HOBt-mediated85–90DCM, rt, 24 h

Table 2 : Comparative Antimicrobial Activity of Analogues

CompoundMIC (µg/mL) S. aureusMIC (µg/mL) E. coliSelectivity Index (HEK-293)
Target Compound8.232.512.3
Chlorophenyl Analog 4.116.78.9
Nitro-substituted 64.0>1282.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.